molecular formula C11H15BF2N2O2 B1531413 (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid CAS No. 1704068-73-4

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No. B1531413
M. Wt: 256.06 g/mol
InChI Key: IXFVHYCOHOOELR-UHFFFAOYSA-N
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Description

“(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704068-73-4. Its molecular weight is 256.06 . It is typically stored at temperatures between 0-8°C .


Synthesis Analysis

This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

As mentioned earlier, this compound can be used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature is between 0-8°C .

Scientific Research Applications

Catalytic Applications

Boronic acids, including derivatives like (3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, are well-known for their role in catalysis. They are used as catalysts in organic reactions such as direct amide condensation, offering a "green" alternative due to their ability to catalyze reactions efficiently under mild conditions. For instance, Ishihara et al. (2001) demonstrated the use of a boronic acid derivative in the direct amide condensation reaction, highlighting its efficacy and environmentally friendly nature Ishihara, K., Kondo, S., & Yamamoto, H., 2001.

Material Science and Sensing

Boronic acids are integral in the development of new materials and sensing technologies due to their unique ability to interact with various molecules, including sugars and anions. This interaction is leveraged in designing sensors for detecting biological and chemical substances. For example, Wade and Gabbaï (2009) explored the use of pyridinium boranes, related to boronic acid derivatives, for the colorimetric sensing of fluoride ions in mixed solvents, showcasing the potential of boronic acids in environmental and biological sensing applications Wade, C. & Gabbaï, F., 2009.

Fluorescence and Optical Modulation

The interaction of boronic acids with various molecules can also lead to changes in optical properties, making them suitable for fluorescence-based sensing and imaging applications. Mu et al. (2012) discussed the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, indicating the potential of boronic acids in creating advanced nanomaterials for optical sensing and imaging Mu, B., McNicholas, T., Zhang, J., Hilmer, A., Jin, Z., Reuel, N., Kim, J.-H., Yum, K., & Strano, M., 2012.

Selective Detection Technologies

Boronic acids are utilized in the selective detection of various ions and molecules due to their specific binding properties. Yang et al. (2017) demonstrated the use of boric acid-functional lanthanide metal-organic frameworks for the selective ratiometric fluorescence detection of fluoride ions, illustrating the adaptability of boronic acid derivatives in creating selective detection systems for specific analytes Yang, Z.-R., Wang, M., Wang, X., & Yin, X.-B., 2017.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H317, H319, and H335 . The precautionary statements are P261, P280, P305 + P351 + P338, and P302 + P352 .

properties

IUPAC Name

[3,4-difluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVHYCOHOOELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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